molecular formula C13H11ClN2O2S B5872624 N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide

N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide

Cat. No. B5872624
M. Wt: 294.76 g/mol
InChI Key: QEOJACAUOSOQRU-OVCLIPMQSA-N
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Description

N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide, also known as CTB, is a synthetic compound that has been extensively researched for its potential therapeutic applications. CTB belongs to the class of hydrazide derivatives and has been shown to possess significant pharmacological properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide is not fully understood. However, it has been suggested that N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide has been shown to possess significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide has also been shown to possess significant antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide is its ease of synthesis and purification. N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide is also relatively stable and can be easily stored for extended periods. However, one of the limitations of N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide. One possible direction is to investigate its potential use as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another possible direction is to investigate its potential use as a diagnostic tool for various cancers. Additionally, further studies are needed to elucidate the mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide and to optimize its pharmacological properties for drug development.

Synthesis Methods

The synthesis of N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide is a multi-step process that involves the reaction of 2-hydroxybenzohydrazide with 5-chloro-2-thiophenecarboxaldehyde in the presence of a suitable catalyst and solvent. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-8(11-6-7-12(14)19-11)15-16-13(18)9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOJACAUOSOQRU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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